

# A Technical Guide to the Spectroscopic Data of Methyl 2-octynoate

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## Compound of Interest

Compound Name: Methyl 2-octynoate

Cat. No.: B148828

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-octynoate** (CAS No. 111-12-6), a key intermediate and fragrance component. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Methyl 2-octynoate**.

**Table 1: <sup>1</sup>H NMR Spectroscopic Data (400 MHz, CDCl<sub>3</sub>)**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.76	s	3H	-OCH <sub>3</sub>
2.34	t, J = 7.1 Hz	2H	-C≡C-CH <sub>2</sub> -
1.59	p, J = 7.2 Hz	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
1.43 - 1.27	m	4H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
0.91	t, J = 7.0 Hz	3H	-CH <sub>3</sub>

s = singlet, t = triplet, p = pentet, m = multiplet

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift (δ) ppm	Assignment
154.2	C=O
91.3	-C≡C-
73.5	-C≡C-
52.6	-OCH <sub>3</sub>
30.8	-CH <sub>2</sub> -
27.7	-CH <sub>2</sub> -
22.1	-CH <sub>2</sub> -
18.8	-CH <sub>2</sub> -
13.9	-CH <sub>3</sub>

**Table 3: IR Spectroscopic Data (ATR-Neat)**

Wavenumber (cm <sup>-1</sup> )	Description of Vibration
2958, 2935, 2873	C-H (alkane) stretching
2237	C≡C (alkyne) stretching
1716	C=O (ester) stretching
1436	C-H bending
1259	C-O (ester) stretching

**Table 4: Mass Spectrometry Data (Electron Ionization - EI)**

m/z	Relative Intensity (%)	Proposed Fragment
154	5	[M] <sup>+</sup> (Molecular Ion)
123	73	[M - OCH <sub>3</sub> ] <sup>+</sup>
95	100	[M - COOCH <sub>3</sub> ] <sup>+</sup>
67	45	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>
55	59	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	50	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
29	38	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following sections outline the general methodologies.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically acquired on a 400 MHz spectrometer. The sample of **Methyl 2-octynoate** is dissolved in deuterated chloroform (CDCl<sub>3</sub>), which serves as both the solvent and the internal lock signal. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm). For a standard <sup>1</sup>H NMR experiment, approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of CDCl<sub>3</sub>. For <sup>13</sup>C NMR, a more concentrated sample (20-50 mg) is generally required due to the lower natural abundance of the <sup>13</sup>C isotope. Data is processed using standard Fourier transform algorithms.

### Infrared (IR) Spectroscopy

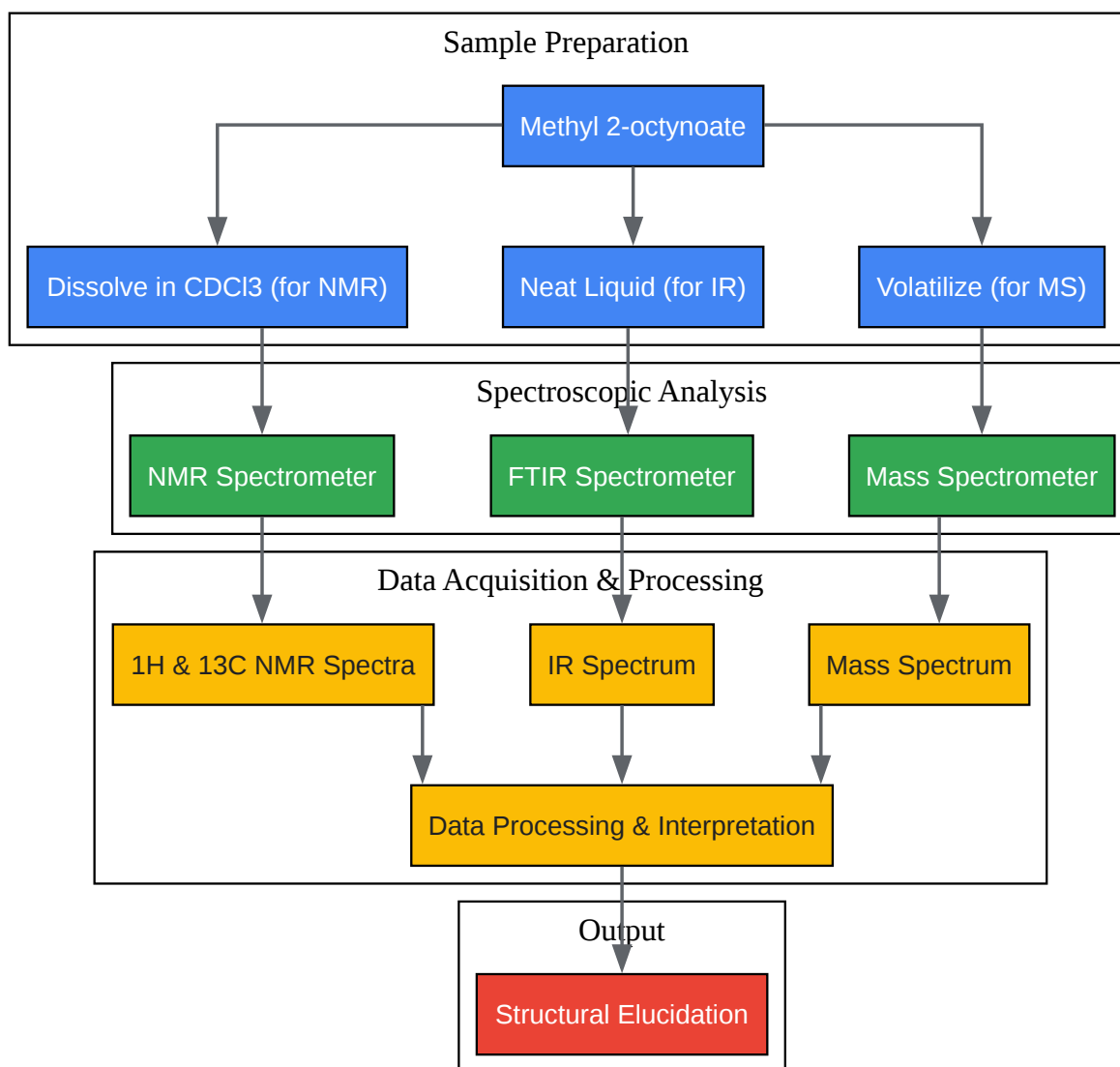
Fourier-transform infrared (FTIR) spectra are commonly recorded using an Attenuated Total Reflectance (ATR) accessory. A small drop of neat **Methyl 2-octynoate** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric CO<sub>2</sub> and water vapor. The spectrum is typically recorded in the range of 4000 to 400 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra are obtained by introducing a volatile sample of **Methyl 2-octynoate** into the ion source of a mass spectrometer. The molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl 2-octynoate**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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